molecular formula C9H7ClN2O2 B3158154 Ethyl 6-chloro-5-cyanonicotinate CAS No. 856165-97-4

Ethyl 6-chloro-5-cyanonicotinate

Cat. No.: B3158154
CAS No.: 856165-97-4
M. Wt: 210.62 g/mol
InChI Key: RHNBUCQWECYBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 6-chloro-5-cyanonicotinate involves a two-step process. The first step involves the reaction of ethyl 5-cyano-6-hydroxynicotinate with thionyl chloride and N,N-dimethyl-formamide under heating or reflux conditions. The second step involves the reaction with sodium hydrogencarbonate in water and ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 210.62 g/mol . The compound’s structure has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 210.62 g/mol . It is typically stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.

Scientific Research Applications

Synthesis of P2Y12 Receptor Antagonists

Ethyl 6-chloro-5-cyanonicotinate is utilized in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process involves coupling with 4-piperidinecarboxylic acid and benzylsulfonamide, facilitating the production of large quantities for preclinical and clinical studies (Andersen et al., 2013).

Improvement in Synthetic Routes

Research has focused on improving the synthetic route for producing key intermediates like this compound. These improvements have led to increased process yield and purity, significantly supporting the clinical development of related compounds (Bell et al., 2012).

Molluscicidal Properties

Studies have explored the use of this compound in synthesizing thiazolo[5,4-d]pyrimidines with molluscicidal properties. This application is particularly relevant in controlling populations of snails that are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Antihypertensive Activity

Research into the synthesis of novel pyridine derivatives using this compound has indicated potential antihypertensive activity. These compounds have been synthesized starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine (Kumar & Mashelker, 2006).

Photophysicochemical Properties

The compound has been used in the synthesis of zinc(II) and chloroindium(III) phthalocyanines, where its derivatives were investigated for their spectral, photophysical, and photochemical properties. Such studies are crucial for developing advanced materials in fields like photodynamic therapy and solar cells (Kuruca et al., 2018).

Antibacterial Activity

The synthesis and antibacterial activity of ethyl thionicotinates and related compounds containing this compound have been investigated. These compounds show promise in developing new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).

Properties

IUPAC Name

ethyl 6-chloro-5-cyanopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNBUCQWECYBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726955
Record name Ethyl 6-chloro-5-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856165-97-4
Record name Ethyl 6-chloro-5-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 222 mg (1.16 mmol) of ethyl 5-cyano-6-hydroxynicotinate (from Step A) in 5 mL of SOCl2 was added 500 μL of DMF. After refluxing overnight, the mixture was cooled to rt and concentrated. The residue was dissolved in EtOAc (20 mL) and washed with brine (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL), dried over Na2SO4, and concentrated. Chromatography on a Biotage 40M cartridge using 1:9 v/v EtOAc/hexanes gave 145 mg of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.44 (d, J=7.1, 3H), 4.46 (q, J=7.1, 2H), 8.58 (d, J=2.1, 1H), 9.15 (d, J=2.1, 1H).
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-5-cyanonicotinate
Reactant of Route 2
Ethyl 6-chloro-5-cyanonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-chloro-5-cyanonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-chloro-5-cyanonicotinate
Reactant of Route 5
Ethyl 6-chloro-5-cyanonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-chloro-5-cyanonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.